molecular formula C11H9ClO2 B13311298 2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one

2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B13311298
M. Wt: 208.64 g/mol
InChI Key: JHYZQFAAOYBAEI-UHFFFAOYSA-N
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Description

2-Acetyl-5-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of an acetyl group at the second position, a chlorine atom at the fifth position, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indenone derivatives.

Scientific Research Applications

2-Acetyl-5-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the acetyl group but shares the dihydroindenone core and chlorine substitution.

    2-Acetyl-2,3-dihydro-1H-inden-1-one: Similar structure but without the chlorine atom.

Uniqueness

2-Acetyl-5-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the acetyl and chlorine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

2-acetyl-5-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H9ClO2/c1-6(13)10-5-7-4-8(12)2-3-9(7)11(10)14/h2-4,10H,5H2,1H3

InChI Key

JHYZQFAAOYBAEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

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